4-(3-Chloropropyl)morpholine
CAS No.: 7357-67-7
Cat. No.: VC21344796
Molecular Formula: C7H14ClNO
Molecular Weight: 163.64 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 7357-67-7 |
---|---|
Molecular Formula | C7H14ClNO |
Molecular Weight | 163.64 g/mol |
IUPAC Name | 4-(3-chloropropyl)morpholine |
Standard InChI | InChI=1S/C7H14ClNO/c8-2-1-3-9-4-6-10-7-5-9/h1-7H2 |
Standard InChI Key | PIAZYBLGBSMNLX-UHFFFAOYSA-N |
SMILES | C1COCCN1CCCCl |
Canonical SMILES | C1COCCN1CCCCl |
Appearance | Colourless to Yellow Oil |
Chemical Identification and Structure
4-(3-Chloropropyl)morpholine is identified by the CAS number 7357-67-7 and possesses the molecular formula C7H14ClNO with a molecular weight of 163.65 g/mol . The compound consists of a morpholine ring with a 3-chloropropyl group attached to the nitrogen atom. This structure gives the compound its characteristic reactivity and physical properties.
Nomenclature and Synonyms
The compound is known by several synonyms in scientific literature and commercial catalogs:
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3-Morpholinopropyl chloride
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1-Chloro-3-morpholinopropane
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N-(3-Chloropropyl)morpholine
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4-(3-Chloropropyl)-morpholine
Structural Identifiers
Table 1: Structural Identifiers of 4-(3-Chloropropyl)morpholine
Identifier Type | Value |
---|---|
CAS No. | 7357-67-7 |
Molecular Formula | C7H14ClNO |
Molecular Weight | 163.65 g/mol |
MDL Number | MFCD00039714 |
InChI Key | PQECODMSWJOUAT-UHFFFAOYSA-N |
SMILES | N1(CCCCl)CCOCC1 |
PubChem CID | 95834 |
Physical and Chemical Properties
4-(3-Chloropropyl)morpholine exhibits distinctive physical and chemical properties that are relevant to its handling, storage, and applications in various industries.
Physical Properties
The compound exists as a colorless to yellow oil at room temperature . It has a relatively high boiling point and moderate density, making it suitable for various laboratory and industrial applications.
Table 2: Physical Properties of 4-(3-Chloropropyl)morpholine
Property | Value |
---|---|
Physical State | Oil |
Color | Colorless to Yellow |
Boiling Point | 115°C at 25 mmHg |
Density | 1.0409 g/cm³ |
Refractive Index | 1.4720-1.4760 |
Flash Point | 91°C |
Specific Gravity | 1.08 |
pKa | 7.03±0.10 (Predicted) |
Solubility
The compound shows limited solubility in common organic solvents, which affects its purification and application methods.
Table 3: Solubility Profile
Solvent | Solubility |
---|---|
Chloroform | Slightly soluble |
Methanol | Slightly soluble |
Synthesis Methods
The primary synthetic route to 4-(3-Chloropropyl)morpholine involves the reaction of morpholine with 1-bromo-3-chloropropane. This method provides high yields and is suitable for both laboratory and industrial scale production.
Synthetic Procedure
A documented synthetic procedure involves the following steps:
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Preparation of a solution of 1-bromo-3-chloropropane (10.0 g, 63.5 mmol) in toluene (100 mL)
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Addition of morpholine (11.0 mL, 127 mmol) to the solution
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Refluxing the mixture for 2 hours
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Filtration of the reaction mixture
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Washing the filtrate with water
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Drying and concentration of the organic layer in vacuo
This procedure yields 10.0 g of 4-(3-Chloropropyl)morpholine, representing a 96% yield . The high yield makes this an efficient and economically viable synthetic route.
Analytical Confirmation
The synthesized product can be confirmed using analytical techniques such as:
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¹H NMR (300 MHz, DMSO-d₆): δ 3.70-3.80 (m, 4H), 3.60 (t, 2H), 2.40-2.60 (m, 6H), 1.90 (m, 2H)
These analytical data provide confirmation of the structure and purity of the synthesized 4-(3-Chloropropyl)morpholine.
Applications and Uses
4-(3-Chloropropyl)morpholine has several important applications in pharmaceutical research and development, particularly in cancer treatment research.
Pharmaceutical Applications
The compound serves as a key intermediate in the synthesis of gefitinib, an anticancer drug used in the treatment of certain types of non-small cell lung cancer . This makes 4-(3-Chloropropyl)morpholine a valuable starting material in pharmaceutical manufacturing.
In pharmaceutical development, it's classified as a Key Starting Material (KSM) for gefitinib synthesis, highlighting its importance in the manufacturing process . The compound is sometimes referenced as KSM-02 in pharmaceutical manufacturing documentation.
Biological Activity
Research has demonstrated that 4-(3-Chloropropyl)morpholine possesses several biological activities that contribute to its value in pharmaceutical research:
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Inhibition of epidermal growth factor (EGF) receptor tyrosine kinase activity
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Inhibition of cell proliferation through disruption of DNA synthesis
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Inhibition of protein synthesis, potentially through interference with nucleophilic reactions involved in protein synthesis
These biological activities make 4-(3-Chloropropyl)morpholine a compound of interest in cancer research and drug development.
Analytical Applications
The compound has utility in chromatographic science, where it is used to separate amines from aliphatic hydrocarbons . Additionally, its fluorescent properties under UV light make it useful for certain research applications requiring fluorescent detection .
Classification | Details |
---|---|
GHS Symbol | GHS07 |
Signal Word | Warning |
Hazard Class | IRRITANT |
Hazard Statements
The compound carries several hazard statements that indicate its potential risks:
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H335: May cause respiratory irritation
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H315: Causes skin irritation
Precautionary Measures
Safety measures when handling 4-(3-Chloropropyl)morpholine include:
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P264: Wash hands thoroughly after handling
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P280: Wear protective gloves/protective clothing/eye protection/face protection
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P302+P352+P332+P313+P362+P364: IF ON SKIN: Wash with plenty of water; If skin irritation occurs: Get medical advice/attention; Take off contaminated clothing and wash it before reuse
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P305+P351+P338+P337+P313: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing; If eye irritation persists: Get medical advice/attention
Supplier | Product Number | Purity | Package Size | Price (USD) |
---|---|---|---|---|
TCI Chemical | C2602 | >98.0% (GC)(T) | 5g | $29 |
TCI Chemical | C2602 | >98.0% (GC)(T) | 25g | $92 |
Alfa Aesar | H35222 | 95% | 10g | $57.65 |
Alfa Aesar | H35222 | 95% | 50g | $185.65 |
Toronto Research Chemicals | C379750 | Not specified | 1g | $80 |
Fisher Scientific | C26025G | 98.0+% | 5g | $57.27 |
Fisher Scientific | C260225G | 98.0+% | 25g | $181.70 |
Regulatory and Analytical Considerations
Analytical Methods
Analytical techniques used for the detection and quantification of 4-(3-Chloropropyl)morpholine include:
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Ultra Performance Liquid Chromatography (UPLC)
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Triple Quadrupole Mass Spectrometry (TQS-micro)
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Selected Ion Reaction (SIR) detection mode for trace analysis
These sophisticated analytical techniques enable the detection of 4-(3-Chloropropyl)morpholine at trace levels, which is essential for quality control in pharmaceutical manufacturing.
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